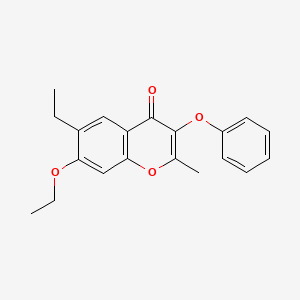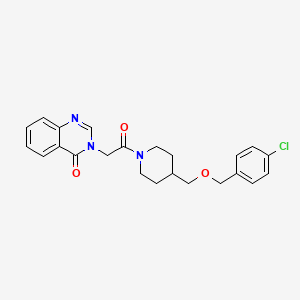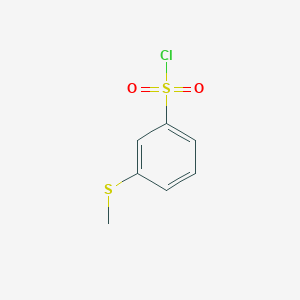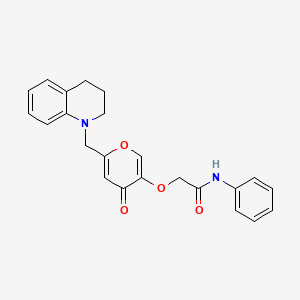
2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride is a chemical compound with the molecular formula C₇H₁₁Cl₂N₃O₂ and a molecular weight of 240.08 g/mol . This compound is characterized by the presence of an azetidine ring attached to a pyrimidine ring, with hydroxyl groups at the 4 and 6 positions of the pyrimidine ring. It is commonly used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
準備方法
The synthesis of 2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment to Pyrimidine Ring: The azetidine ring is then attached to a pyrimidine ring through a series of reactions, including nucleophilic substitution and condensation reactions.
Introduction of Hydroxyl Groups: The hydroxyl groups at the 4 and 6 positions of the pyrimidine ring are introduced through selective oxidation reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques .
化学反応の分析
2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and antiviral activities.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly those involving heterocyclic compounds.
作用機序
The mechanism of action of 2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also interact with receptors to modulate cellular signaling pathways, leading to various biological effects .
類似化合物との比較
2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride can be compared with other similar compounds, such as:
2-(Azetidin-3-yl)pyrimidine dihydrochloride: This compound lacks the hydroxyl groups at the 4 and 6 positions, which may affect its chemical reactivity and biological activity.
2-(Azetidin-3-yl)pyridine dihydrochloride: This compound has a pyridine ring instead of a pyrimidine ring, which may result in different chemical and biological properties.
特性
IUPAC Name |
2-(azetidin-3-yl)-4-hydroxy-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c11-5-1-6(12)10-7(9-5)4-2-8-3-4;;/h1,4,8H,2-3H2,(H2,9,10,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMMOYKQZFSYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=CC(=O)N2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide](/img/structure/B2959866.png)
![N-(4-cyanophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B2959868.png)

![4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2959873.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2959876.png)
![1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959877.png)


![3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B2959882.png)
![2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2959883.png)
![N-[2-(2-Methylphenoxy)propyl]prop-2-enamide](/img/structure/B2959884.png)

